4-Bromo-5-fluorobenzofuran
Overview
Description
4-Bromo-5-fluorobenzofuran is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a benzofuran ring Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzofuran derivatives, in general, have been found to exhibit significant pharmacological properties
Mode of Action
The exact mode of action of 4-Bromo-5-fluorobenzofuran is currently unknown due to the lack of specific studies on this compound. It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
It’s known that benzofuran derivatives can be involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . More research is needed to elucidate the specific biochemical pathways affected by this compound.
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the storage temperature for this compound is recommended to be between 2-8°C , indicating that temperature could be a significant environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method is the direct bromination of 5-fluorobenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process includes the synthesis of intermediate compounds followed by selective halogenation. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluorobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced benzofuran derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various functionalized benzofuran derivatives.
- Oxidation reactions produce quinones or other oxidized products.
- Reduction reactions result in partially or fully reduced benzofuran derivatives.
Scientific Research Applications
4-Bromo-5-fluorobenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of advanced materials, dyes, and polymers with specific properties.
Comparison with Similar Compounds
- 4-Bromo-7-methoxy-2-(trifluoromethyl)benzofuran
- 3-Fluorobenzofuran
- 2-Trifluoromethylfuran
Comparison: 4-Bromo-5-fluorobenzofuran is unique due to the specific positioning of bromine and fluorine atoms on the benzofuran ring, which imparts distinct reactivity and biological properties. Compared to other similar compounds, it may exhibit different pharmacological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-bromo-5-fluoro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTQDIYJVPPMKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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